Cas no 1512693-65-0 (Ethyl 2-amino-4-(ethanesulfonyl)butanoate)

Ethyl 2-amino-4-(ethanesulfonyl)butanoate is a specialized organic compound featuring both an amino and an ethanesulfonyl functional group, making it a versatile intermediate in synthetic chemistry. Its ester moiety enhances solubility in organic solvents, facilitating reactions in diverse synthetic pathways. The ethanesulfonyl group contributes to its potential as a precursor in the development of sulfonamide-based pharmaceuticals or agrochemicals. The compound’s structural features, including the reactive amino group, allow for further functionalization, enabling applications in peptidomimetics or bioactive molecule synthesis. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications requiring precise molecular modifications.
Ethyl 2-amino-4-(ethanesulfonyl)butanoate structure
1512693-65-0 structure
商品名:Ethyl 2-amino-4-(ethanesulfonyl)butanoate
CAS番号:1512693-65-0
MF:C8H17NO4S
メガワット:223.289881467819
MDL:MFCD19661188
CID:5608185
PubChem ID:64146983

Ethyl 2-amino-4-(ethanesulfonyl)butanoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-amino-4-(ethanesulfonyl)butanoate
    • EN300-8589699
    • 1512693-65-0
    • AKOS013465501
    • Ethyl 2-amino-4-(ethanesulfonyl)butanoate
    • MDL: MFCD19661188
    • インチ: 1S/C8H17NO4S/c1-3-13-8(10)7(9)5-6-14(11,12)4-2/h7H,3-6,9H2,1-2H3
    • InChIKey: SQZZBYVVACRVIE-UHFFFAOYSA-N
    • ほほえんだ: S(CC)(CCC(C(=O)OCC)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 223.08782920g/mol
  • どういたいしつりょう: 223.08782920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 7
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 94.8Ų

Ethyl 2-amino-4-(ethanesulfonyl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8589699-0.1g
ethyl 2-amino-4-(ethanesulfonyl)butanoate
1512693-65-0 95.0%
0.1g
$615.0 2025-02-21
Enamine
EN300-8589699-0.5g
ethyl 2-amino-4-(ethanesulfonyl)butanoate
1512693-65-0 95.0%
0.5g
$671.0 2025-02-21
Enamine
EN300-8589699-5g
ethyl 2-amino-4-(ethanesulfonyl)butanoate
1512693-65-0
5g
$2028.0 2023-09-02
Enamine
EN300-8589699-1g
ethyl 2-amino-4-(ethanesulfonyl)butanoate
1512693-65-0
1g
$699.0 2023-09-02
Enamine
EN300-8589699-0.05g
ethyl 2-amino-4-(ethanesulfonyl)butanoate
1512693-65-0 95.0%
0.05g
$587.0 2025-02-21
Enamine
EN300-8589699-1.0g
ethyl 2-amino-4-(ethanesulfonyl)butanoate
1512693-65-0 95.0%
1.0g
$699.0 2025-02-21
Enamine
EN300-8589699-5.0g
ethyl 2-amino-4-(ethanesulfonyl)butanoate
1512693-65-0 95.0%
5.0g
$2028.0 2025-02-21
Enamine
EN300-8589699-10.0g
ethyl 2-amino-4-(ethanesulfonyl)butanoate
1512693-65-0 95.0%
10.0g
$3007.0 2025-02-21
Enamine
EN300-8589699-0.25g
ethyl 2-amino-4-(ethanesulfonyl)butanoate
1512693-65-0 95.0%
0.25g
$642.0 2025-02-21
Enamine
EN300-8589699-2.5g
ethyl 2-amino-4-(ethanesulfonyl)butanoate
1512693-65-0 95.0%
2.5g
$1370.0 2025-02-21

Ethyl 2-amino-4-(ethanesulfonyl)butanoate 関連文献

Ethyl 2-amino-4-(ethanesulfonyl)butanoateに関する追加情報

Ethyl 2-amino-4-(ethanesulfonyl)butanoate: A Comprehensive Overview

Ethyl 2-amino-4-(ethanesulfonyl)butanoate, also known by its CAS number 1512693-65-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The name Ethyl 2-amino-4-(ethanesulfonyl)butanoate itself is a testament to its complex structure, which includes an ethyl group, an amino group, and an ethanesulfonyl moiety attached to a butanoate backbone.

The CAS number 1512693-65-0 serves as a unique identifier for this compound, ensuring that it can be accurately referenced in scientific literature and databases. Recent studies have highlighted the importance of such compounds in the development of new therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* has explored the potential of Ethyl 2-amino-4-(ethanesulfonyl)butanoate as a precursor for bioactive molecules with anti-inflammatory properties.

One of the key features of Ethyl 2-amino-4-(ethanesulfonyl)butanoate is its functional groups. The presence of an amino group (-NH₂) and an ethanesulfonyl group (-SO₂CH₂CH₃) makes it a versatile molecule. These groups can participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the butanoate backbone provides a flexible structure that can be further modified to enhance bioavailability or target specific biological pathways.

Recent advancements in computational chemistry have allowed researchers to model the behavior of Ethyl 2-amino-4-(ethanesulfonyl)butanoate at the molecular level. Using techniques such as molecular docking and quantum mechanics, scientists have gained insights into how this compound interacts with biological targets. For example, studies have shown that the ethanesulfonyl group can act as a bioisostere for other functional groups, potentially expanding its utility in drug design.

The synthesis of Ethyl 2-amino-4-(ethanesulfonyl)butanoate involves a series of well-established organic reactions. Starting from simple precursors, chemists employ methods such as nucleophilic substitution, condensation reactions, and esterification to construct the desired molecule. The use of green chemistry principles in these syntheses has also been explored, with efforts to minimize waste and reduce environmental impact.

In terms of applications, Ethyl 2-amino-4-(ethanesulfonyl)butanoate has shown promise in several areas. Its amino group makes it a potential candidate for peptide synthesis, while its sulfonyl group could be exploited in the development of sulfonamide-based drugs. Furthermore, the compound's structural flexibility allows for modifications that could enhance its solubility or stability, making it more suitable for pharmaceutical use.

Recent research has also focused on the pharmacokinetic properties of Ethyl 2-amino-4-(ethanesulfonyl)butanoate. Studies conducted in animal models have provided valuable data on its absorption, distribution, metabolism, and excretion (ADME). These findings are crucial for determining whether the compound can be developed into a viable drug candidate or if further modifications are necessary.

In conclusion, Ethyl 2-amino-4-(ethanesulfonyl)butanoate (CAS no 1512693-65-0) is a compound with significant potential in organic chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers working on drug discovery and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the field of medicinal chemistry.

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